Bid BH3 (80-99)

Description

BenchChem offers high-quality Bid BH3 (80-99) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bid BH3 (80-99) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

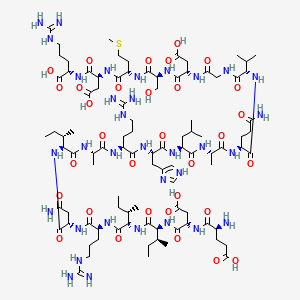

2D Structure

Properties

Molecular Formula |

C95H161N33O32S |

|---|---|

Molecular Weight |

2309.6 g/mol |

IUPAC Name |

(4S)-4-amino-5-[[(2S)-1-[[(2S,3S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(1S)-4-carbamimidamido-1-carboxybutyl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C95H161N33O32S/c1-14-44(8)71(126-85(152)58(34-64(98)131)122-78(145)52(21-18-29-107-94(101)102)117-90(157)72(45(9)15-2)128-91(158)73(46(10)16-3)127-86(153)61(37-69(139)140)119-76(143)50(96)23-26-66(133)134)89(156)112-48(12)75(142)114-51(20-17-28-106-93(99)100)77(144)121-57(33-49-38-105-41-110-49)82(149)120-56(32-42(4)5)81(148)111-47(11)74(141)115-53(24-25-63(97)130)80(147)125-70(43(6)7)88(155)109-39-65(132)113-59(35-67(135)136)83(150)124-62(40-129)87(154)116-54(27-31-161-13)79(146)123-60(36-68(137)138)84(151)118-55(92(159)160)22-19-30-108-95(103)104/h38,41-48,50-62,70-73,129H,14-37,39-40,96H2,1-13H3,(H2,97,130)(H2,98,131)(H,105,110)(H,109,155)(H,111,148)(H,112,156)(H,113,132)(H,114,142)(H,115,141)(H,116,154)(H,117,157)(H,118,151)(H,119,143)(H,120,149)(H,121,144)(H,122,145)(H,123,146)(H,124,150)(H,125,147)(H,126,152)(H,127,153)(H,128,158)(H,133,134)(H,135,136)(H,137,138)(H,139,140)(H,159,160)(H4,99,100,106)(H4,101,102,107)(H4,103,104,108)/t44-,45-,46-,47-,48-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,70-,71-,72-,73-/m0/s1 |

InChI Key |

GQSZOADIYRCRRU-ICVVQHRASA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC1=CNC=N1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)O)N |

Canonical SMILES |

CCC(C)C(C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CNC=N1)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)CC)NC(=O)C(C(C)CC)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)N |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Apoptosis Induction by the Bid BH3 (80-99) Peptide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the mechanism of action of the Bid BH3 (80-99) peptide, a key player in the intrinsic pathway of apoptosis. By mimicking the BH3 domain of the full-length Bid protein, this peptide serves as a potent tool for studying and potentially inducing programmed cell death. This document provides a comprehensive overview of its signaling pathways, quantitative interaction data, and detailed experimental protocols relevant to its study.

Introduction: The Bid BH3 Peptide as a Pro-Apoptotic Effector

The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of apoptosis, or programmed cell death. This family is comprised of both anti-apoptotic (e.g., Bcl-2, Bcl-xL, Mcl-1) and pro-apoptotic members (e.g., Bax, Bak, Bid, Bim). The pro-apoptotic "BH3-only" proteins, such as Bid, act as sentinels for cellular stress and damage. Upon receiving an apoptotic stimulus, the full-length Bid protein is cleaved by proteases like caspase-8, generating a truncated form known as tBid. The newly exposed BH3 domain of tBid is critical for its pro-apoptotic function. The Bid BH3 (80-99) peptide is a synthetic peptide corresponding to this crucial functional domain of the Bid protein.[1][2]

The primary mechanism of action of the Bid BH3 (80-99) peptide, and its natural counterpart tBid, is the direct activation of the effector proteins Bax and Bak.[3] In healthy cells, Bax is primarily cytosolic, while Bak is integrated into the outer mitochondrial membrane (OMM). The Bid BH3 peptide binds to a hydrophobic groove on Bax and Bak, inducing a conformational change that leads to their activation, oligomerization, and subsequent insertion into the OMM.[4][5] This process results in Mitochondrial Outer Membrane Permeabilization (MOMP), a critical "point of no return" in the apoptotic cascade. MOMP leads to the release of pro-apoptotic factors, such as cytochrome c and Smac/DIABLO, from the mitochondrial intermembrane space into the cytosol, ultimately activating the caspase cascade and executing cell death.[4][6][7]

Signaling Pathways and Molecular Interactions

The Bid BH3 peptide is a key initiator of the mitochondrial apoptosis pathway. Its mechanism can be visualized as a series of well-defined molecular events.

Upstream Activation of Bid

In the context of the full-length protein, Bid is activated through proteolytic cleavage in response to death receptor signaling. For instance, activation of the Fas receptor leads to the recruitment and activation of caspase-8, which in turn cleaves Bid to generate tBid. This exposes the critical BH3 domain.

References

- 1. fbri.vtc.vt.edu [fbri.vtc.vt.edu]

- 2. Bid-induced cytochrome c release is mediated by a pathway independent of mitochondrial permeability transition pore and Bax - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Table 1, Affinity (Ki) of BCL-2 Inhibitors for Different Anti-apoptotic BCL-2-Family Protein Members - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. tBID, a membrane-targeted death ligand, oligomerizes BAK to release cytochrome c - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Stepwise Activation of BAX and BAK by tBID, BIM, and PUMA Initiates Mitochondrial Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Rapid kinetics of tBid-induced cytochrome c and Smac/DIABLO release and mitochondrial depolarization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Assessing mitochondrial outer membrane permeabilization during apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of the Bid BH3 Domain in Apoptosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the critical function of the BH3 domain of the pro-apoptotic protein Bid in the intrinsic and extrinsic pathways of apoptosis. Bid, a sentinel for cellular stress and damage, acts as a potent trigger for mitochondrial outer membrane permeabilization (MOMP), a point of no return in the cascade of events leading to programmed cell death. This document provides a comprehensive overview of the molecular mechanisms, key protein interactions, and regulatory processes governed by the Bid BH3 domain, supported by quantitative data and detailed experimental protocols.

Introduction: Bid as a BH3-Only Protein and a "Direct Activator"

Bid (BH3 interacting-domain death agonist) is a member of the Bcl-2 family of proteins, specifically categorized as a "BH3-only" protein due to the presence of a single Bcl-2 homology 3 (BH3) domain.[1] This domain is the primary functional motif responsible for its pro-apoptotic activity. In healthy cells, Bid exists in an inactive, cytosolic form.[2] Upon receiving an apoptotic stimulus, such as the activation of death receptors like Fas, Bid is cleaved by caspase-8 into a truncated form, tBid.[2][3] This cleavage exposes the BH3 domain, initiating a cascade of events that culminate in apoptosis.[1]

The prevailing model for tBid function classifies it as a "direct activator" of the effector proteins Bax and Bak.[1][4] This model posits that the exposed BH3 domain of tBid directly binds to a hydrophobic groove on Bax and Bak, inducing a conformational change that leads to their oligomerization and insertion into the outer mitochondrial membrane.[5] This process forms pores that permeabilize the membrane, leading to the release of pro-apoptotic factors such as cytochrome c from the mitochondrial intermembrane space into the cytosol.[5][6][7]

Quantitative Analysis of Bid BH3 Domain Interactions

The affinity of the Bid BH3 domain for its binding partners is a critical determinant of its pro-apoptotic potency. Various biophysical techniques, including fluorescence polarization, surface plasmon resonance (SPR), and isothermal titration calorimetry (ITC), have been employed to quantify these interactions.

| Interacting Proteins | Method | Affinity (Kd) | Reference |

| Bid BH3-domain peptide and Bcl-xL | Fluorescence Polarization | 3.36 nM | [4] |

Further quantitative data on the binding affinities of the Bid BH3 domain with Bax, Bak, and other anti-apoptotic Bcl-2 family members is currently being compiled from ongoing research and will be updated in subsequent versions of this guide.

Signaling Pathways Involving the Bid BH3 Domain

The activation of Bid and its subsequent engagement of the mitochondrial apoptotic machinery are central to both the extrinsic and intrinsic apoptotic pathways.

Extrinsic Apoptosis Pathway

In the extrinsic pathway, ligation of death receptors on the cell surface leads to the activation of caspase-8.[3] Active caspase-8 then cleaves Bid, generating tBid.[2][3] tBid translocates to the mitochondria, where its BH3 domain directly activates Bax and Bak, leading to MOMP.[1][4][5]

Crosstalk with the Intrinsic Apoptosis Pathway

The cleavage of Bid by caspase-8 provides a critical link between the extrinsic and intrinsic apoptotic pathways. By activating the mitochondrial pathway, tBid amplifies the apoptotic signal initiated by death receptors. Furthermore, certain forms of cellular stress that trigger the intrinsic pathway can also lead to the activation of caspases that cleave Bid, further engaging the mitochondrial amplification loop.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the function of the Bid BH3 domain.

In Vitro Caspase-8 Cleavage of Bid Assay

This assay is used to determine the kinetics and efficiency of Bid cleavage by caspase-8.

Materials:

-

Recombinant full-length Bid protein

-

Recombinant active caspase-8

-

Caspase assay buffer (e.g., 20 mM HEPES, pH 7.5, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% sucrose)

-

SDS-PAGE gels and buffers

-

Western blotting apparatus and reagents

-

Anti-Bid antibody that recognizes both full-length and truncated forms

Procedure:

-

Prepare reaction mixtures containing a fixed concentration of recombinant Bid in caspase assay buffer.

-

Initiate the reaction by adding a specific concentration of active caspase-8.

-

Incubate the reactions at 37°C.

-

At various time points, stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.

-

Separate the protein fragments by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane and perform a Western blot using an anti-Bid antibody.

-

Visualize the bands corresponding to full-length Bid and the tBid cleavage product.

-

Quantify the band intensities to determine the rate of Bid cleavage.

Mitochondrial Outer Membrane Permeabilization (MOMP) Assay

This assay measures the ability of tBid to induce the release of proteins from the mitochondrial intermembrane space.

Materials:

-

Isolated mitochondria from a relevant cell type

-

Recombinant tBid protein

-

Mitochondrial incubation buffer (e.g., 20 mM HEPES-KOH, pH 7.5, 250 mM sucrose, 10 mM KCl, 1.5 mM MgCl2, 1 mM EDTA, 1 mM EGTA, supplemented with respiratory substrates like glutamate and malate)

-

Centrifuge

-

SDS-PAGE gels and buffers

-

Western blotting apparatus and reagents

-

Antibodies against cytochrome c and a mitochondrial matrix protein (e.g., Hsp60) as a control for mitochondrial integrity.

Procedure:

-

Incubate isolated mitochondria with varying concentrations of recombinant tBid in mitochondrial incubation buffer at 30°C for a specified time (e.g., 30 minutes).

-

Pellet the mitochondria by centrifugation at 10,000 x g for 5 minutes at 4°C.

-

Carefully collect the supernatant, which contains the released intermembrane space proteins.

-

Lyse the mitochondrial pellet in a suitable buffer.

-

Analyze both the supernatant and the pellet fractions by SDS-PAGE and Western blotting.

-

Probe the blot with an anti-cytochrome c antibody to detect its release into the supernatant.

-

Probe the blot with an antibody against a mitochondrial matrix protein to ensure that the outer membrane was specifically permeabilized without disrupting the inner membrane.

Co-Immunoprecipitation (Co-IP) of Bid and Bcl-2 Family Proteins

This technique is used to demonstrate the physical interaction between Bid (or tBid) and other Bcl-2 family members in a cellular context.

Materials:

-

Cell lysate from cells expressing the proteins of interest

-

Co-IP lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitors)

-

Antibody specific to the "bait" protein (e.g., anti-Bid)

-

Protein A/G agarose or magnetic beads

-

Wash buffer (e.g., Co-IP lysis buffer with a lower concentration of detergent)

-

Elution buffer (e.g., SDS-PAGE sample buffer)

-

SDS-PAGE gels and buffers

-

Western blotting apparatus and reagents

-

Antibodies to detect the "prey" protein (e.g., anti-Bax, anti-Bcl-xL)

Procedure:

-

Lyse cells in Co-IP lysis buffer to solubilize proteins while preserving protein-protein interactions.

-

Clarify the lysate by centrifugation to remove cellular debris.

-

Pre-clear the lysate by incubating with protein A/G beads to reduce non-specific binding.

-

Incubate the pre-cleared lysate with the primary antibody against the bait protein overnight at 4°C with gentle rotation.

-

Add protein A/G beads to the lysate-antibody mixture and incubate for another 1-4 hours at 4°C to capture the antibody-protein complexes.

-

Wash the beads several times with wash buffer to remove non-specifically bound proteins.

-

Elute the immunoprecipitated proteins from the beads using elution buffer.

-

Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against the bait and potential prey proteins.

Conclusion and Future Directions

The Bid BH3 domain plays a pivotal role in the execution of apoptosis by acting as a direct activator of the mitochondrial cell death machinery. Its activation through caspase-8 cleavage serves as a critical link between the extrinsic and intrinsic apoptotic pathways, highlighting its importance in cellular homeostasis and the response to a variety of death stimuli. The quantitative understanding of the interactions between the Bid BH3 domain and other Bcl-2 family members is crucial for the development of novel therapeutic strategies that target apoptosis.

Future research will focus on further elucidating the precise molecular choreography of tBid-mediated Bax and Bak activation at the mitochondrial membrane. Advanced imaging techniques and single-molecule biophysics will provide unprecedented insights into the dynamic conformational changes and oligomerization states of these proteins. Furthermore, the development of small molecules and peptides that specifically modulate the activity of the Bid BH3 domain holds significant promise for the treatment of diseases characterized by deregulated apoptosis, such as cancer and autoimmune disorders. The continued investigation into the intricate functions of the Bid BH3 domain will undoubtedly pave the way for innovative therapeutic interventions.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. tBID, a membrane-targeted death ligand, oligomerizes BAK to release cytochrome c - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Rapid kinetics of tBid-induced cytochrome c and Smac/DIABLO release and mitochondrial depolarization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Bid-induced cytochrome c release is mediated by a pathway independent of mitochondrial permeability transition pore and Bax - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Interaction of Bid BH3 (80-99) with the Bcl-2 Family

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical interactions between the BH3 domain of the pro-apoptotic protein Bid (specifically, the 80-99 amino acid region) and the Bcl-2 family of proteins. Understanding these interactions is paramount for the development of novel therapeutics targeting apoptosis in various diseases, including cancer. This document details the quantitative binding affinities, experimental methodologies for studying these interactions, and the signaling pathways involved.

Quantitative Analysis of Bid BH3 Domain Interactions

The interaction between the Bid BH3 domain and anti-apoptotic Bcl-2 family members is a key regulatory point in the intrinsic apoptotic pathway. The affinity of these interactions determines the threshold for apoptosis induction. Various biophysical techniques have been employed to quantify these binding events. The following tables summarize the reported dissociation constants (Kd) and IC50 values for the binding of Bid BH3 peptides to various Bcl-2 family proteins.

Table 1: Dissociation Constants (Kd) of Bid BH3 Peptide Interactions with Bcl-2 Family Proteins

| Bcl-2 Family Protein | Bid BH3 Peptide Sequence | Technique | Kd (nM) | Reference |

| Bcl-xL | FITC-labeled Bid BH3 | Fluorescence Polarization | 3.36 | [1] |

| Bcl-2 | FITC-Bmf BH3 (for comparison) | Fluorescence Polarization | 5.2 | [2] |

| Bcl-xL | FITC-Bmf BH3 (for comparison) | Fluorescence Polarization | 5.1 | [2] |

| Mcl-1 | FITC-Bmf BH3 (for comparison) | Fluorescence Polarization | 185 | [2] |

| Bfl-1 | FITC-Bid BH3 | Fluorescence Polarization | - | [3] |

Note: Data for direct Bid BH3 binding to all Bcl-2 family members is not always available in a single study. Comparative data with other BH3 peptides like Bmf is included to provide context on relative binding affinities.

Table 2: IC50 Values for Competitive Binding of BH3 Peptides to Bcl-xL

| Competing Peptide | Labeled Peptide | Technique | IC50 (µM) | Reference |

| Bad BH3 | Fluorescent Bad peptide | Fluorescence Polarization | 0.048 | [4] |

| Bak BH3 | Fluorescent Bad peptide | Fluorescence Polarization | 1.14 | [4] |

| Bcl-2 BH3 | Fluorescent Bad peptide | Fluorescence Polarization | Weak | [4] |

| Bax BH3 | Fluorescent Bad peptide | Fluorescence Polarization | Weak | [4] |

Experimental Protocols for Studying Bid BH3-Bcl-2 Family Interactions

Accurate and reproducible experimental design is crucial for elucidating the intricacies of these protein-protein interactions. Below are detailed methodologies for key experiments cited in the literature.

Fluorescence Polarization (FP) Assay

Fluorescence Polarization is a widely used technique to measure the binding of a small fluorescently labeled molecule (e.g., a Bid BH3 peptide) to a larger protein (e.g., Bcl-xL).

Principle: When a fluorescently labeled peptide is excited with polarized light, it emits polarized light. If the peptide is unbound and small, it rotates rapidly, leading to depolarization of the emitted light. Upon binding to a larger protein, its rotation slows down, and the emitted light remains more polarized. This change in polarization is proportional to the fraction of bound peptide.

Protocol:

-

Reagents and Preparation:

-

Purified recombinant anti-apoptotic Bcl-2 family protein (e.g., Bcl-xL).

-

Fluorescently labeled Bid BH3 peptide (e.g., FITC-Bid BH3).

-

Assay Buffer: e.g., 20 mM Bis-Tris (pH 7.0), 1 mM TCEP, 0.005% Tween-20.[3]

-

-

Assay Procedure:

-

A fixed concentration of the fluorescently labeled Bid BH3 peptide (typically in the low nanomolar range) is incubated with varying concentrations of the Bcl-2 family protein in the assay buffer.[1]

-

For competitive assays, a fixed concentration of both the labeled peptide and the Bcl-2 protein are incubated with varying concentrations of an unlabeled competitor peptide.[4]

-

The reaction is incubated at a specific temperature (e.g., 25°C) for a set time (e.g., 1 hour) to reach equilibrium.[1]

-

-

Data Acquisition and Analysis:

-

Fluorescence polarization is measured using a suitable plate reader.

-

The data is then plotted with the change in millipolarization (mP) units as a function of the protein concentration.

-

The dissociation constant (Kd) is determined by fitting the data to a one-site binding model using non-linear regression analysis.

-

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change that occurs upon the binding of two molecules. It provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).

Principle: A solution of the ligand (e.g., Bid BH3 peptide) is titrated into a solution of the macromolecule (e.g., Bcl-xL) in the sample cell of a calorimeter. The heat released or absorbed during the binding event is measured.

Protocol:

-

Sample Preparation:

-

Both the Bcl-2 family protein and the Bid BH3 peptide are dialyzed extensively against the same buffer to minimize heat of dilution effects.

-

The concentrations of both protein and peptide are accurately determined.

-

-

ITC Experiment:

-

The Bcl-2 family protein is placed in the sample cell, and the Bid BH3 peptide is loaded into the injection syringe.

-

A series of small injections of the peptide into the protein solution are performed.

-

The heat change after each injection is measured and recorded.

-

-

Data Analysis:

-

The raw ITC data, a plot of heat change per injection versus time, is integrated to obtain the heat change per mole of injectant.

-

This is then plotted against the molar ratio of peptide to protein.

-

The resulting binding isotherm is fitted to a suitable binding model (e.g., a one-site binding model) to determine the thermodynamic parameters.[5]

-

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to monitor biomolecular interactions in real-time.

Principle: One of the interacting partners (the ligand, e.g., a Bid BH3 peptide) is immobilized on a sensor chip. The other partner (the analyte, e.g., a Bcl-2 family protein) is flowed over the surface. The binding of the analyte to the ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.

Protocol:

-

Ligand Immobilization:

-

A Bid-derived BH3-domain peptide is immobilized on a sensor chip (e.g., a CM5 chip) via its N-terminus.[6]

-

-

Analyte Interaction:

-

Different concentrations of the analyte Bcl-2 family protein are flowed over the sensor surface.

-

-

Data Acquisition and Analysis:

-

The association (ka) and dissociation (kd) rates are measured in real-time.

-

The dissociation constant (KD) is calculated as the ratio of kd/ka.[6]

-

Signaling Pathways and Molecular Interactions

The interaction between the Bid BH3 domain and the Bcl-2 family is a central event in the extrinsic pathway of apoptosis, linking death receptor signaling to mitochondrial dysfunction.

The Extrinsic Apoptosis Pathway and Bid Activation

Upon activation of death receptors such as Fas or TNFR1, the initiator caspase, caspase-8, is activated.[7] Caspase-8 then cleaves the full-length Bid protein, generating a truncated form known as tBid.[7][8] This cleavage exposes the BH3 domain of Bid, which is essential for its pro-apoptotic activity.

Caption: Activation of Bid in the extrinsic apoptosis pathway.

tBid-Mediated Activation of Bax and Bak

Once activated, tBid translocates to the outer mitochondrial membrane.[9] There, it can directly interact with and activate the pro-apoptotic effector proteins Bax and Bak.[10][11] This activation involves a conformational change in Bax and Bak, leading to their oligomerization and the formation of pores in the outer mitochondrial membrane. This process is known as Mitochondrial Outer Membrane Permeabilization (MOMP).

Caption: tBid-mediated activation of Bax/Bak and mitochondrial apoptosis.

tBid Interaction with Anti-Apoptotic Bcl-2 Proteins

In addition to directly activating Bax and Bak, tBid can also bind to anti-apoptotic Bcl-2 family members like Bcl-xL and Bcl-2.[9] This interaction is a "BH3-in-groove" binding, where the helical BH3 domain of tBid inserts into a hydrophobic groove on the surface of the anti-apoptotic protein.[9][12] This binding sequesters the anti-apoptotic proteins, preventing them from inhibiting Bax and Bak. This is often referred to as the "indirect activation" or "sensitizer" role of BH3-only proteins.

Caption: Indirect activation of apoptosis by tBid via sequestration of Bcl-xL.

Experimental Workflow for Assessing Bid BH3 Interactions

A typical workflow for characterizing the interaction of the Bid BH3 domain with a Bcl-2 family member is outlined below.

References

- 1. researchgate.net [researchgate.net]

- 2. Structural basis of the specificity and interaction mechanism of Bmf binding to pro-survival Bcl-2 family proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Development of a high-throughput fluorescence polarization assay for Bcl-x(L) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibitory Potential and Binding Thermodynamics of Scyllatoxin‐Based BH3 Domain Mimetics Targeting Repressor BCL2 Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ashpublications.org [ashpublications.org]

- 7. Fas death receptor signalling: roles of Bid and XIAP - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Mapping the interaction of pro-apoptotic tBID with pro-survival BCL-XL - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Stepwise Activation of BAX and BAK by tBID, BIM, and PUMA Initiates Mitochondrial Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Stepwise activation of BAX and BAK by tBID, BIM, and PUMA initiates mitochondrial apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The Structural Biology of Bcl-xL - PMC [pmc.ncbi.nlm.nih.gov]

The Critical Role of the Bid BH3 Domain in Mitochondrial Apoptosis

An In-depth Technical Guide for Researchers and Drug Development Professionals

The BH3-interacting domain death agonist (Bid) protein is a pivotal sentinel in the intrinsic apoptotic pathway. As a member of the "BH3-only" subgroup of the Bcl-2 family, its primary function is to translate extrinsic death signals or cellular stress into the catastrophic permeabilization of the mitochondrial outer membrane (MOMP), a point-of-no-return in programmed cell death. This guide provides a detailed examination of the mechanisms, key experimental validations, and quantitative parameters governing the function of Bid's BH3 domain in initiating MOMP.

The Bid Signaling Pathway: From Inactive Cytosolic Protein to Mitochondrial Executioner

In healthy cells, Bid exists in an inactive, full-length form predominantly in the cytosol.[1] Its pro-apoptotic potential is unleashed through proteolytic cleavage, most notably by caspase-8, which becomes activated following the stimulation of death receptors like Fas or TRAIL receptors.[2][3][4] This cleavage event excises an N-terminal fragment, generating the truncated, active form known as tBid.[2][5]

Upon activation, tBid translocates from the cytosol to the mitochondrial outer membrane.[1] There, its exposed BH3 domain acts as a death ligand, directly engaging and activating the effector proteins BAX and BAK.[6][7][8] This interaction induces a profound conformational change in BAX and BAK, leading to their oligomerization and the formation of pores in the outer mitochondrial membrane.[6][8][9] This permeabilization, or MOMP, allows for the release of intermembrane space proteins, including cytochrome c and SMAC/Diablo, into the cytosol, which in turn activates the caspase cascade that orchestrates cellular demolition.[8][10]

Caption: Bid Activation and MOMP Signaling Pathway.

The "Direct Activation" Model and Binding Specificity

The mechanism by which BH3-only proteins induce MOMP is often described by the "direct activation" model. In this model, a subclass of BH3-only proteins, termed "activators" (which includes Bid, Bim, and Puma), can directly bind to and activate the effector proteins BAX and BAK.[6][11] Other "sensitizer" BH3-only proteins (like Bad and Noxa) function by binding to and neutralizing anti-apoptotic Bcl-2 proteins (e.g., Bcl-2, Bcl-xL, Mcl-1), thereby liberating any sequestered activator BH3-only proteins or effector proteins.[12]

tBid functions as a potent activator.[7] Interestingly, studies have revealed a functional preference: the Bid BH3 domain preferentially activates BAK, while the Bim BH3 domain shows a preference for activating BAX.[7] This specificity has significant implications for chemotherapy responses, as tumors may exhibit differential sensitivity to apoptosis-inducing agents depending on their relative expression of BAX and BAK.[7]

Caption: Logical relationships in the direct activation model of MOMP.

Quantitative Analysis of Bid-Mediated MOMP

The functional interactions between Bcl-2 family proteins are governed by specific binding affinities and reaction kinetics. Quantifying these parameters is essential for understanding the regulation of apoptosis and for designing targeted therapeutics.

| Interaction / Process | Parameter | Value | Cell/System Type | Reference |

| Bid BH3 Activation of Bak | Rate (k) of MOMP | 0.115 % depolarized µM⁻¹ min⁻¹ | BAX⁻/⁻ Mouse Embryonic Fibroblast (MEF) Mitochondria | [7] |

| Bid BH3 Activation of Bax | Rate (k) of MOMP | 0.017 % depolarized µM⁻¹ min⁻¹ | BAK⁻/⁻ Mouse Embryonic Fibroblast (MEF) Mitochondria | [7] |

| Bid BH3 Activation of Bax | EC50 for Fmax | 4.5 µM | BAK⁻/⁻ Mouse Embryonic Fibroblast (MEF) Mitochondria | [7] |

| Bim BH3 Activation of Bak | Rate (k) of MOMP | 0.036 % depolarized µM⁻¹ min⁻¹ | BAX⁻/⁻ Mouse Embryonic Fibroblast (MEF) Mitochondria | [7] |

| Bim BH3 Activation of Bax | Rate (k) of MOMP | 0.021 % depolarized µM⁻¹ min⁻¹ | BAK⁻/⁻ Mouse Embryonic Fibroblast (MEF) Mitochondria | [7] |

| Bim BH3 Activation of Bax | EC50 for Fmax | 0.7 µM | BAK⁻/⁻ Mouse Embryonic Fibroblast (MEF) Mitochondria | [7] |

| Bax Activation by tBid | Concentration for Permeabilization | 20 nM tBid | Liposome Permeabilization Assay | [13] |

Note: The data highlights the significantly faster rate at which the Bid BH3 peptide induces MOMP in mitochondria containing Bak versus those containing Bax, supporting the preferential activation model.[7]

Key Experimental Protocols

The study of Bid-mediated MOMP relies on robust in vitro and cell-based assays. The following are detailed protocols for two cornerstone experiments.

Cytochrome c Release Assay (via Cell Fractionation and Western Blot)

This assay directly measures MOMP by detecting the translocation of cytochrome c from the mitochondria to the cytosol in apoptotic cells.

Methodology:

-

Cell Culture and Treatment:

-

Culture approximately 5 x 10⁷ cells per condition.

-

Induce apoptosis using the desired stimulus (e.g., FasL, TRAIL) for the appropriate duration. Include an untreated control group.

-

-

Cell Harvesting and Washing:

-

Cytosolic Fraction Extraction:

-

Resuspend the cell pellet in 1 mL of ice-cold Cytosol Extraction Buffer Mix (containing protease inhibitors and DTT).[14]

-

Incubate the suspension on ice for 10-15 minutes.[14]

-

Homogenize the cells using a pre-chilled Dounce tissue grinder (approx. 30-50 passes).[15] The efficiency of homogenization should be monitored by microscopy.

-

Transfer the homogenate to a microcentrifuge tube and centrifuge at 700-1000 x g for 10 minutes at 4°C to pellet nuclei and intact cells.[16]

-

Carefully transfer the supernatant to a new tube and centrifuge at 10,000 x g for 30 minutes at 4°C to pellet the mitochondrial fraction.[14]

-

Collect the resulting supernatant. This is the cytosolic fraction .

-

-

Mitochondrial Fraction Extraction:

-

The pellet from the previous step contains the mitochondria. Resuspend this pellet in 100 µL of Mitochondrial Extraction Buffer Mix. This is the mitochondrial fraction .[14]

-

-

Western Blot Analysis:

-

Determine the protein concentration of both cytosolic and mitochondrial fractions.

-

Load equal amounts of protein (e.g., 10-20 µg) from each fraction onto an SDS-PAGE gel.

-

Perform standard Western blotting procedures, probing with a primary antibody specific for cytochrome c.

-

An increase of cytochrome c signal in the cytosolic fraction and a corresponding decrease in the mitochondrial fraction of treated cells indicates MOMP.

-

Caption: Experimental workflow for the Cytochrome c Release Assay.

Liposome Permeabilization Assay

This cell-free assay reconstitutes MOMP in a controlled, artificial membrane system to study the direct interactions between Bcl-2 family proteins.

Methodology:

-

Liposome Preparation:

-

Prepare a lipid film with a composition mimicking the mitochondrial outer membrane.

-

Hydrate the film in a buffer containing a fluorescent dye (e.g., ANTS) and a quencher (e.g., DPX) at self-quenching concentrations.[13][17]

-

Generate large unilamellar vesicles (LUVs) by extrusion through polycarbonate membranes (e.g., 100-200 nm pores).

-

Remove non-encapsulated dye and quencher using size-exclusion chromatography.[17]

-

-

Permeabilization Reaction:

-

Set up reactions in a 96-well black plate.[13]

-

To each well, add the ANTS/DPX-containing liposomes.

-

Add recombinant proteins in the desired combination and concentration. For example:

-

Include necessary controls (e.g., liposomes only, BAX only, tBid only).

-

-

Data Acquisition:

-

Measure fluorescence intensity over time using a fluorescence plate reader (e.g., λex 360 nm, λem 530 nm for ANTS).[17]

-

An increase in fluorescence indicates that the liposomes have been permeabilized, causing the dye and quencher to diffuse apart and de-quench the fluorescent signal.[13]

-

At the end of the time course, add a detergent (e.g., Triton X-100) to all wells to lyse the liposomes and obtain a maximal fluorescence reading (Imax) for data normalization.[17]

-

-

Data Analysis:

-

Calculate the percentage of permeabilization at each time point using the formula: % Permeabilization = [(It - I₀) / (Imax - I₀)] * 100 where It is the fluorescence at time t, I₀ is the initial fluorescence, and Imax is the maximal fluorescence.[17]

-

Caption: Experimental workflow for the Liposome Permeabilization Assay.

Conclusion and Therapeutic Implications

The Bid BH3 domain is an essential mediator of apoptosis, acting as a direct activator of the mitochondrial cell death machinery. Its activation by caspase-8 provides a critical link between the extrinsic and intrinsic apoptotic pathways. The preferential activation of BAK over BAX by the Bid BH3 domain underscores the nuanced regulatory network within the Bcl-2 family. A thorough understanding of these mechanisms, supported by quantitative data and robust experimental models, is paramount for the development of novel cancer therapies, such as BH3-mimetics, that aim to exploit this fundamental cell death pathway.

References

- 1. Cleavage of BID by caspase 8 mediates the mitochondrial damage in the Fas pathway of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cleavage by Caspase 8 and Mitochondrial Membrane Association Activate the BH3-only Protein Bid during TRAIL-induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mitochondrial outer membrane permeabilization: a focus on the role of mitochondrial membrane structural organization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Caspase-8; regulating life and death - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BH3-only proteins in apoptosis and beyond: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Stepwise Activation of BAX and BAK by tBID, BIM, and PUMA Initiates Mitochondrial Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. BID preferentially activates BAK while BIM preferentially activates BAX, affecting chemotherapy response - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Where Killers Meet—Permeabilization of the Outer Mitochondrial Membrane during Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Bid Induces the Oligomerization and Insertion of Bax into the Outer Mitochondrial Membrane - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Analysis of Cytochrome c Release by Immunocytochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. BH3 Domains other than Bim and Bid Can Directly Activate Bax/Bak - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Life in the balance: how BH3-only proteins induce apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Liposomal Permeabilization Assay to Study the Functional Interactions of the BCL-2 Family - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Cytochrome c Release Apoptosis Assay Kit | QIA87 [merckmillipore.com]

- 15. abcam.com [abcam.com]

- 16. fbri.vtc.vt.edu [fbri.vtc.vt.edu]

- 17. Permeabilization of the Mitochondrial Outer Membrane by Bax/Truncated Bid (tBid) Proteins as Sensitized by Cardiolipin Hydroperoxide Translocation: MECHANISTIC IMPLICATIONS FOR THE INTRINSIC PATHWAY OF OXIDATIVE APOPTOSIS - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Activation of Bax and Bak by the Bid BH3 Domain (80-99)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic pathway of apoptosis, also known as mitochondrial apoptosis. This pathway converges on the activation of the pro-apoptotic effector proteins Bax and Bak. Once activated, Bax and Bak undergo a series of conformational changes, leading to their oligomerization in the outer mitochondrial membrane (OMM) and the subsequent formation of pores. This mitochondrial outer membrane permeabilization (MOMP) results in the release of cytochrome c and other pro-apoptotic factors from the mitochondrial intermembrane space into the cytosol, ultimately leading to caspase activation and cell death.[1][2]

The activation of Bax and Bak is tightly regulated by other members of the Bcl-2 family, particularly the BH3-only proteins. These proteins act as sentinels of cellular stress and can be broadly classified as "activators" or "sensitizers." The activator BH3-only proteins, such as Bid and Bim, are capable of directly binding to and activating Bax and Bak.[1][3] The Bid protein, upon cleavage by caspase-8 in the extrinsic apoptosis pathway, generates a truncated form, tBid, which translocates to the mitochondria. The pro-apoptotic activity of tBid is primarily mediated by its BH3 domain.[2] A synthetic peptide corresponding to residues 80-99 of the human Bid protein, encompassing the core BH3 domain, has been shown to be biologically active and can recapitulate the pro-apoptotic functions of tBid in activating Bax and Bak in cell-free systems.[4] This technical guide provides a comprehensive overview of the molecular mechanisms, quantitative parameters, and experimental methodologies related to the activation of Bax and Bak by the Bid BH3 (80-99) peptide.

Mechanism of Activation: A Direct "Hit-and-Run" Model

The prevailing model for the activation of Bax and Bak by the Bid BH3 domain is a "direct activation" or "hit-and-run" mechanism.[1][5] This model posits that the Bid BH3 peptide transiently and directly interacts with monomeric Bax or Bak, inducing a series of conformational changes that trigger their activation and subsequent oligomerization.

Signaling Pathway of Bid BH3-Mediated Bax/Bak Activation

The interaction of the Bid BH3 peptide with Bax and Bak initiates a cascade of events leading to MOMP. This signaling pathway can be visualized as follows:

Upon binding of the Bid BH3 peptide to the canonical hydrophobic groove of Bax or Bak, a conformational change is induced. This exposes the otherwise buried BH3 domain of Bax and Bak, leading to a cascade of homo-oligomerization.[5] The interaction between the activator Bid BH3 peptide and Bax/Bak is transient, with the peptide dissociating after initiating the activation process, hence the term "hit-and-run."[5]

Quantitative Data on Bid BH3 (80-99) Interaction with Bax and Bak

The direct interaction between the unmodified Bid BH3 (80-99) peptide and Bax/Bak is characterized by its transient nature and moderate to low affinity. This has made precise quantification challenging. However, studies using various biophysical techniques have provided valuable insights into the binding affinities and activation concentrations.

| Interacting Partners | Method | Parameter | Value | Reference |

| Stapled Bid BH3 and Bax | Fluorescence Polarization | Kd | Nanomolar range | [6] |

| Unmodified Bid BH3 and Bak | Not Specified | Kd | ~10 µM | [5] |

| Bid BH3 peptide in BAX-/- cells | Mitochondrial Depolarization | EC50 | 9.3 µM | [3] |

| Bid BH3 peptide in BAK-/- cells | Mitochondrial Depolarization | EC50 | 0.54 µM | [3] |

Note: The binding of a hydrocarbon-stapled Bid BH3 peptide to Bax is significantly tighter than the transient interaction of the unmodified peptide. This highlights the importance of the helical conformation of the BH3 domain for binding. The EC50 values from cell-based assays reflect the concentration required for a functional outcome (mitochondrial depolarization) and may not directly correspond to the binding affinity.

Experimental Protocols

A variety of in vitro assays are employed to study the activation of Bax and Bak by the Bid BH3 (80-99) peptide. Below are detailed methodologies for key experiments.

Liposome Permeabilization Assay

This assay reconstitutes the activation of Bax or Bak in a cell-free system using artificial lipid vesicles (liposomes) that mimic the composition of the mitochondrial outer membrane. Permeabilization is measured by the release of a fluorescent dye encapsulated within the liposomes.[2]

Methodology:

-

Liposome Preparation: Prepare large unilamellar vesicles (LUVs) with a lipid composition mimicking the mitochondrial outer membrane (e.g., phosphatidylcholine, phosphatidylethanolamine, phosphatidylinositol, and cardiolipin). Encapsulate a fluorescent dye and its quencher, such as 12.5 mM 8-aminonaphthalene-1,3,6-trisulfonic acid (ANTS) and 45 mM p-xylene-bis-pyridinium bromide (DPX), within the liposomes.[1]

-

Reaction Setup: In a 96-well plate, incubate the ANTS/DPX-containing liposomes with recombinant, purified Bax or Bak protein in a suitable buffer (e.g., 10 mM HEPES, pH 7.2, 200 mM NaCl, 1 mM EDTA).

-

Initiation of Activation: Add the Bid BH3 (80-99) peptide at various concentrations to the wells.

-

Fluorescence Measurement: Monitor the increase in ANTS fluorescence over time at 37°C using a fluorescence plate reader (excitation ~355 nm, emission ~520 nm). The release of ANTS from the quencher DPX upon liposome permeabilization results in an increased fluorescence signal.

-

Data Normalization: After the reaction, add Triton X-100 to a final concentration of 0.2% to lyse all liposomes and obtain the maximum fluorescence signal (F100). The initial fluorescence is F0.

-

Calculation: The percentage of dye release is calculated using the formula: % Release = [(Fsample - F0) / (F100 - F0)] x 100.[1]

Fluorescence Polarization (FP) Assay for Binding Affinity

Fluorescence polarization is a powerful technique to measure the binding of a small fluorescently labeled molecule (the tracer) to a larger protein. In this context, a fluorescently labeled Bid BH3 (80-99) peptide can be used to determine its binding affinity for Bax or Bak.

Methodology:

-

Reagent Preparation: Synthesize or obtain a high-purity Bid BH3 (80-99) peptide labeled with a fluorescent dye (e.g., FITC or TAMRA). Purify recombinant Bax or Bak protein.

-

Assay Setup: In a black 96-well or 384-well plate, add a fixed, low nanomolar concentration of the fluorescently labeled Bid BH3 peptide to a series of wells.

-

Protein Titration: Add increasing concentrations of recombinant Bax or Bak to the wells containing the labeled peptide. Include control wells with only the labeled peptide (for minimum polarization) and wells with a saturating concentration of a known high-affinity binding partner if available (for maximum polarization).

-

Incubation: Incubate the plate at room temperature for a sufficient time to allow the binding reaction to reach equilibrium.

-

Measurement: Measure the fluorescence polarization of each well using a plate reader equipped with appropriate polarization filters.

-

Data Analysis: Plot the change in fluorescence polarization as a function of the Bax or Bak concentration. Fit the data to a suitable binding isotherm (e.g., a one-site binding model) to determine the dissociation constant (Kd).

In Vitro Oligomerization Assay

This assay directly visualizes the oligomerization of Bax or Bak upon activation by the Bid BH3 (80-99) peptide. Chemical cross-linking followed by SDS-PAGE and immunoblotting is a common method.

Methodology:

-

Reaction Mixture: Incubate purified recombinant Bax or Bak with the Bid BH3 (80-99) peptide in a suitable reaction buffer at 37°C for a specified time (e.g., 30-60 minutes) to allow for activation.

-

Cross-linking: Add a chemical cross-linking agent, such as disuccinimidyl suberate (DSS) or ethylene glycol bis(succinimidyl succinate) (EGS), to the reaction mixture and incubate for an additional period (e.g., 30 minutes at room temperature).

-

Quenching: Stop the cross-linking reaction by adding a quenching buffer, such as Tris-HCl.

-

SDS-PAGE: Denature the samples in SDS-PAGE loading buffer and separate the proteins on a polyacrylamide gel.

-

Immunoblotting: Transfer the proteins to a nitrocellulose or PVDF membrane and probe with primary antibodies specific for Bax or Bak.

-

Visualization: Use a secondary antibody conjugated to a detection enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands. Monomers, dimers, trimers, and higher-order oligomers of Bax or Bak will appear as distinct bands of increasing molecular weight.

Conclusion

The Bid BH3 (80-99) peptide serves as a potent and direct activator of the pro-apoptotic effector proteins Bax and Bak. Its mechanism of action, characterized by a transient "hit-and-run" binding event, induces conformational changes in Bax and Bak that trigger their oligomerization and subsequent permeabilization of the mitochondrial outer membrane. While the interaction is of moderate to low affinity, it is sufficient to initiate the apoptotic cascade. The experimental protocols detailed in this guide provide robust methods for studying this critical interaction in a controlled, in vitro setting. A thorough understanding of the molecular details of Bax and Bak activation by activator BH3 domains is paramount for the development of novel therapeutics that target the Bcl-2 family of proteins for the treatment of cancer and other diseases characterized by deregulated apoptosis.

References

- 1. Small molecules reveal an alternative mechanism of Bax activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Liposomal Permeabilization Assay to Study the Functional Interactions of the BCL-2 Family - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BH3 Domains other than Bim and Bid Can Directly Activate Bax/Bak - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A membrane-targeted BID BCL-2 homology 3 peptide is sufficient for high potency activation of BAX in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. BID-induced structural changes in BAK promote apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A stapled BID BH3 helix directly binds and activates BAX - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Molecular Architecture: A Technical Guide to the Structural Analysis of the Bid BH3 Peptide

For Immediate Release

This whitepaper provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the structural analysis of the Bid BH3 peptide, a critical mediator of apoptosis. This document delves into the peptide's structural characteristics, its interactions with Bcl-2 family proteins, and the experimental methodologies employed for its study.

Introduction: The Bid BH3 Peptide as a Key Apoptotic Trigger

The Bid (BH3 interacting-domain death agonist) protein is a pro-apoptotic member of the Bcl-2 family, playing a pivotal role in the intrinsic pathway of apoptosis, or programmed cell death. Upon activation by caspase-8, Bid is cleaved to its truncated form, tBid, which translocates to the mitochondria. The bioactivity of Bid and tBid is mediated by its Bcl-2 homology 3 (BH3) domain, an amphipathic α-helix that enables interaction with and modulation of other Bcl-2 family members. Understanding the precise structure of the Bid BH3 peptide and its complexes is paramount for the rational design of novel cancer therapeutics that mimic its apoptotic function.

Structural Characteristics of the Bid BH3 Peptide

The Bid BH3 domain is intrinsically disordered in solution but folds into a canonical α-helical conformation upon binding to the hydrophobic groove of anti-apoptotic Bcl-2 proteins such as Bcl-xL and Bcl-w.[1] This induced-fit mechanism is a hallmark of the interactions within the Bcl-2 family.

Quantitative Data on Bid BH3 Peptide Interactions

The binding affinities of the Bid BH3 peptide for various anti-apoptotic Bcl-2 family members have been determined using multiple biophysical techniques. The dissociation constant (Kd) is a key measure of the strength of these interactions.

| Interacting Partner | Binding Affinity (Kd) | Experimental Method | Reference |

| Bcl-xL | 3.36 nM | Fluorescence Polarization | [2] |

| Bcl-xL | 250 nM | Fluorescence Polarization | [1] |

| Bcl-w | Moderate Affinity | Not specified | [3] |

| Mcl-1 | Weak or No Binding | Not specified | [3] |

Note: Binding affinities can vary depending on the specific peptide sequence, post-translational modifications, and the experimental conditions used.

Structural Data Repository

The three-dimensional structures of the Bid BH3 peptide in complex with its binding partners provide atomic-level insights into the molecular recognition process. These structures are publicly available in the Protein Data Bank (PDB).

| Complex | PDB ID | Experimental Method | Resolution (Å) | Reference |

| Bcl-xL in complex with BID BH3 domain | 4QVE | X-RAY DIFFRACTION | 2.05 | [4] |

| Bcl-w protein with Bid BH3-peptide | 1ZY3 | SOLUTION NMR | Not Applicable | [5] |

Signaling Pathway of Bid-Mediated Apoptosis

The Bid protein acts as a crucial link between the extrinsic and intrinsic apoptotic pathways. The following diagram illustrates the signaling cascade initiated by death receptor activation, leading to the engagement of Bid and subsequent mitochondrial outer membrane permeabilization.

Caption: Signaling pathway of Bid-mediated apoptosis.

Experimental Protocols for Structural Analysis

A multi-faceted approach employing various biophysical and structural biology techniques is essential for a thorough analysis of the Bid BH3 peptide.

Workflow for Structural Analysis

The following diagram outlines a typical experimental workflow for the structural characterization of a peptide like Bid BH3.

Caption: Experimental workflow for structural analysis.

Detailed Methodologies

NMR spectroscopy is a powerful technique for determining the three-dimensional structure of peptides and their complexes in solution.

-

Sample Preparation: Isotopically labeled (¹⁵N, ¹³C) protein is required for detailed structural studies. The unlabeled Bid BH3 peptide is titrated into the labeled protein sample.

-

Data Acquisition: A series of multidimensional NMR experiments (e.g., ¹H-¹⁵N HSQC, NOESY, TOCSY) are performed to assign the chemical shifts of the protein and peptide resonances and to obtain distance restraints (Nuclear Overhauser Effects, NOEs).[6]

-

Structure Calculation: The experimental restraints are used in computational software to calculate an ensemble of structures that satisfy the data.

-

Analysis: The resulting structures are analyzed to determine the conformation of the bound peptide and to identify key intermolecular interactions.

X-ray crystallography provides high-resolution structural information of molecules in their crystalline state.

-

Crystallization: The purified protein-peptide complex is screened against a wide range of crystallization conditions to obtain well-ordered crystals.[7][8] Co-crystallization or soaking of the peptide into pre-formed protein crystals are common approaches.[9]

-

Data Collection: The crystals are exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is recorded.

-

Structure Determination: The diffraction data is processed to determine the electron density map of the molecule. A model of the protein-peptide complex is then built into the electron density and refined.

-

Analysis: The final model reveals the precise atomic arrangement of the complex, including detailed information about binding interfaces and conformational changes.

CD spectroscopy is a rapid and sensitive technique for assessing the secondary structure of peptides and proteins.

-

Sample Preparation: The peptide is dissolved in a suitable buffer, and its concentration is accurately determined.

-

Data Acquisition: The CD spectrum is recorded in the far-UV region (typically 190-250 nm).[10][11]

-

Analysis: The shape and magnitude of the CD spectrum are indicative of the secondary structural content (α-helix, β-sheet, random coil) of the peptide. Changes in the spectrum upon binding to a partner protein can be used to monitor conformational changes.[11][12]

SPR is a label-free technique for real-time monitoring of biomolecular interactions and determining binding kinetics and affinity.

-

Chip Preparation: One of the interacting partners (e.g., the anti-apoptotic protein) is immobilized on the surface of a sensor chip.[13][14]

-

Binding Analysis: The other partner (the Bid BH3 peptide) is flowed over the chip surface at various concentrations. The binding event is detected as a change in the refractive index at the sensor surface, which is proportional to the mass of bound analyte.[1]

-

Data Analysis: The association and dissociation rates are determined from the sensorgram, and the equilibrium dissociation constant (Kd) is calculated.[15]

Conclusion and Future Directions

The structural analysis of the Bid BH3 peptide has provided invaluable insights into the molecular mechanisms of apoptosis. The detailed structural and quantitative data presented in this guide serve as a critical resource for the ongoing efforts in the design and development of BH3 mimetic drugs. Future research will likely focus on developing more potent and selective Bid BH3 mimetics, including stapled peptides and small molecules, with improved pharmacological properties for the targeted therapy of cancer and other diseases characterized by apoptotic dysregulation.

References

- 1. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 2. researchgate.net [researchgate.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. www1.rcsb.org [www1.rcsb.org]

- 5. rcsb.org [rcsb.org]

- 6. Binding site identification and structure determination of protein-ligand complexes by NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Newcomer’s Guide to Peptide Crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 8. research.tue.nl [research.tue.nl]

- 9. A new soaking procedure for X-ray crystallographic structural determination of protein–peptide complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Circular dichroism (CD) spectropolarimetry of the peptides [bio-protocol.org]

- 11. Circular dichroism of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Circular Dichroism of Peptides | Springer Nature Experiments [experiments.springernature.com]

- 13. Protein-peptide Interaction by Surface Plasmon Resonance [bio-protocol.org]

- 14. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]

- 15. biosensingusa.com [biosensingusa.com]

An In-depth Technical Guide to Bid Protein Cleavage and BH3 Domain Exposure

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The BH3-interacting domain death agonist (Bid) is a pro-apoptotic protein of the B-cell lymphoma 2 (Bcl-2) family, uniquely positioned at the intersection of the extrinsic and intrinsic apoptotic pathways. In its inert, full-length state, Bid resides in the cytosol. Upon receiving an apoptotic signal, typically from cell surface death receptors, Bid undergoes proteolytic cleavage by caspase-8. This cleavage event is the critical activation step, generating a truncated fragment known as tBid. The activation culminates in a significant conformational change that exposes its potent BH3 (Bcl-2 Homology 3) domain. The exposed BH3 domain of tBid acts as a death ligand at the mitochondrial outer membrane, where it directly activates the effector proteins BAX and BAK or neutralizes anti-apoptotic Bcl-2 proteins, leading to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent cell demolition. This guide provides a detailed technical overview of the molecular mechanisms governing Bid cleavage, BH3 domain exposure, and its downstream signaling functions, supplemented with quantitative data and key experimental protocols.

The Bid Protein: Structure and Function

Bid is a 22 kDa protein composed of eight α-helices. In its soluble, inactive form, the hydrophobic BH3 domain (located in helix α3) is sequestered within a hydrophobic pocket formed by other helices, preventing its interaction with other Bcl-2 family members.[1] An unstructured loop between helices α2 and α3 contains the primary cleavage sites for various proteases, most notably caspase-8.[2]

The Central Event: Proteolytic Cleavage of Bid

The activation of Bid is contingent upon its proteolytic cleavage. This process removes the N-terminal portion, instigating the conformational changes necessary for its pro-apoptotic function.

Caspase-8-Mediated Cleavage

In the canonical extrinsic apoptosis pathway, the binding of ligands like FasL or TRAIL to their respective death receptors triggers the formation of the Death-Inducing Signaling Complex (DISC), leading to the activation of the initiator caspase-8.[3] Active caspase-8 then cleaves cytosolic Bid.[4]

-

Primary Cleavage Site : Caspase-8 primarily cleaves Bid at the aspartic acid residue at position 60 (Asp-60).[2][5] A secondary cleavage site at Asp-75 has also been identified.[6]

-

Generated Fragments : This cleavage yields two fragments:

-

p7 (nBid) : The N-terminal 7 kDa fragment.

-

p15 (tBid) : The C-terminal 15 kDa fragment, which is the active pro-apoptotic effector.[7]

-

While cleavage is necessary, it is not sufficient on its own to cause the dissociation of the two fragments; they initially remain associated through strong hydrophobic interactions.[1]

Cleavage by Other Proteases

While caspase-8 is the principal activator in death receptor signaling, other proteases can also cleave Bid, linking different stress pathways to mitochondrial apoptosis:

-

Caspase-2 : Activated in response to endoplasmic reticulum (ER) stress and cleaves Bid.[8][9]

-

Caspase-3 : As an effector caspase, it can cleave Bid in a feedback amplification loop downstream of mitochondrial events.[6]

-

Granzyme B : A serine protease delivered by cytotoxic T lymphocytes, can directly cleave Bid.[10]

BH3 Domain Exposure and Mitochondrial Translocation

The cleavage of Bid initiates a cascade of events leading to the exposure of its BH3 domain and its translocation to the mitochondria.

Conformational Change and Fragment Dissociation

Upon encountering the mitochondrial outer membrane, the cleaved Bid complex undergoes a significant conformational change.[11] The interaction with the mitochondrial lipid cardiolipin is a key trigger for the dissociation of the p7 fragment from tBid.[12][13] This dissociation unmasks the BH3 domain of tBid, making it available for downstream interactions.[1]

Mitochondrial Targeting

The activated tBid rapidly relocates from the cytosol to the outer mitochondrial membrane.[4] This process is facilitated by:

-

Cardiolipin Interaction : tBid directly binds to cardiolipin, a phospholipid abundant in the mitochondrial membrane, which helps anchor it to the membrane and promotes its function.[13][14][15]

-

Mtch2/MIMP : The mitochondrial carrier homolog 2 (Mtch2) acts as a mitochondrial receptor for tBid, facilitating its insertion into the membrane and accelerating the conformational changes required for its activity.[11][16]

Downstream Action of tBid at the Mitochondria

Once anchored at the mitochondrial outer membrane with its BH3 domain exposed, tBid triggers MOMP through a dual-action mechanism.

-

Direct Activation of BAX and BAK : As a "direct activator" BH3-only protein, tBid can bind directly to the pro-apoptotic effector proteins BAX and BAK.[17][18] This interaction initiates a series of conformational changes in BAX and BAK, leading to their homo-oligomerization and formation of pores in the outer mitochondrial membrane.[19][20]

-

Neutralization of Anti-Apoptotic Proteins : tBid can also bind with high affinity to the hydrophobic groove of anti-apoptotic proteins like Bcl-2 and Bcl-xL.[21] This sequesters the anti-apoptotic proteins, liberating any BAX or BAK they were inhibiting and further tipping the balance toward apoptosis.

Recent evidence also suggests that tBid can mediate mitochondrial permeabilization and apoptosis even in the absence of BAX and BAK, indicating a direct effector function, which may be relevant in certain cellular contexts or as a mechanism to overcome therapeutic resistance.[22][23]

Quantitative Data

The efficacy of tBid and other BH3-only proteins is rooted in their binding affinities for other Bcl-2 family members.

Table 1: Binding Affinities of tBid/BH3 Peptides to Anti-Apoptotic Bcl-2 Proteins

| BH3 Ligand | Binding Target | Affinity (Kd) | Method | Reference |

| tBid | Bcl-xL | 27.2 ± 0.5 nM | ITC | [24] |

| BID BH3 Peptide | Bcl-xL | 30.6 ± 0.1 nM | ITC | [24] |

| BID BH3 Peptide | Bcl-xL | 7.3 ± 0.2 nM (pH 4) | ITC | [24] |

| tBid-C | Bcl-B | No Binding | Co-IP | [25] |

Note: Binding affinities can vary based on experimental conditions (e.g., pH, presence of detergents) and methodologies (e.g., Isothermal Titration Calorimetry (ITC), Co-immunoprecipitation (Co-IP)).

Key Experimental Protocols

Investigating Bid cleavage and function requires a specific set of biochemical and cell-based assays.

In Vitro Bid Cleavage Assay

This assay directly assesses the proteolytic cleavage of Bid by a specific caspase.

Objective : To determine if a protease (e.g., recombinant caspase-8) can cleave recombinant Bid protein in a cell-free system.

Materials :

-

Recombinant full-length Bid protein

-

Active recombinant caspase (e.g., caspase-8, caspase-2)

-

Caspase Activity Buffer (e.g., 20 mM HEPES-KOH pH 7.5, 10% sucrose, 10 mM DTT)

-

SDS-PAGE gels and Western blot reagents

-

Anti-Bid antibody that recognizes full-length (p22) and truncated (p15) forms.

Procedure :

-

In a microcentrifuge tube, combine recombinant Bid protein (e.g., 1 µg) with caspase activity buffer.

-

Add active recombinant caspase (e.g., 1 unit of caspase-8). For a negative control, add buffer instead of the caspase.

-

Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.

-

Resolve the protein fragments by SDS-PAGE (e.g., 15% Tris-glycine gel).

-

Transfer proteins to a PVDF membrane and perform a Western blot using an anti-Bid antibody.

-

Analysis : Look for the disappearance of the full-length p22 Bid band and the appearance of the p15 tBid fragment in the caspase-treated lane compared to the control.

tBid Translocation via Mitochondrial Fractionation

This protocol is used to demonstrate the movement of tBid from the cytosol to the mitochondria following an apoptotic stimulus.

Objective : To separate cytosolic and mitochondrial fractions from treated cells to analyze the subcellular localization of Bid/tBid.

Materials :

-

Cultured cells

-

Apoptotic stimulus (e.g., FasL, TRAIL)

-

Mitochondria Isolation Buffer (MIB) / Homogenization Buffer (e.g., 220 mM mannitol, 68 mM sucrose, 10 mM HEPES-KOH pH 7.5, 10 mM KCl, 1 mM EGTA, 1 mM EDTA, protease inhibitors).[26]

-

Dounce homogenizer (tight pestle).[27]

-

Centrifuge and ultracentrifuge.

-

Western blot reagents, antibodies for Bid, a mitochondrial marker (e.g., COX IV, TOM20), and a cytosolic marker (e.g., GAPDH, β-actin).

Procedure :

-

Treat cells with the apoptotic stimulus for the desired time. Harvest both treated and untreated (control) cells.

-

Wash cells with ice-cold PBS and resuspend the cell pellet in ice-cold MIB.[28]

-

Allow cells to swell on ice for 10-20 minutes.

-

Homogenize the cell suspension using a Dounce homogenizer on ice until ~60-80% of cells are lysed (check under a microscope).[27]

-

Perform differential centrifugation: a. Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 min at 4°C) to pellet nuclei and unbroken cells.[28][29] b. Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g for 20 min at 4°C) to pellet the crude mitochondrial fraction.[28] c. The resulting supernatant is the cytosolic fraction (S-100).

-

Wash the mitochondrial pellet with MIB to reduce cytosolic contamination.

-

Lyse both the mitochondrial pellet and the cytosolic fraction in appropriate lysis buffers.

-

Determine protein concentration for both fractions and load equal amounts of protein for Western blot analysis.

-

Probe the blot with antibodies for Bid, a mitochondrial marker, and a cytosolic marker.

-

Analysis : In apoptotic cells, a band corresponding to p15 tBid should appear or increase in the mitochondrial fraction. Purity of fractions is confirmed by the presence of markers only in their respective fractions.

Cytochrome c Release Assay

This assay measures the functional consequence of tBid activity at the mitochondria: the release of cytochrome c.

Objective : To determine if tBid (or another stimulus) can induce cytochrome c release from isolated mitochondria.

Materials :

-

Isolated, intact mitochondria (from cultured cells or tissue).[28]

-

Recombinant tBid protein.

-

Reaction Buffer (RB) (e.g., 125 mM KCl, 10 mM Tris-MOPS pH 7.4, 5 mM glutamate, 2.5 mM malate).[8]

-

Centrifuge, SDS-PAGE and Western blot reagents.

-

Anti-cytochrome c antibody.

Procedure :

-

Incubate isolated mitochondria (e.g., 25-50 µg) with recombinant tBid in reaction buffer in a final volume of ~50 µL.[23]

-

Include a negative control (mitochondria with buffer only) and a positive control for total cytochrome c (mitochondria lysed with detergent).

-

Incubate at 30°C for 30-60 minutes.[23]

-

Pellet the mitochondria by centrifugation (e.g., 12,000 x g for 5 min at 4°C).[28]

-

Carefully collect the supernatant, which contains released proteins.

-

Lyse the remaining mitochondrial pellet, which contains retained proteins.

-

Analyze both the supernatant and pellet fractions by Western blot for the presence of cytochrome c.

-

Analysis : A positive result is the appearance of a cytochrome c band in the supernatant of the tBid-treated sample, which should be absent in the negative control.[30]

BH3 Profiling

This is a powerful functional assay to assess a cell's proximity to the apoptotic threshold ("priming") and its dependence on specific anti-apoptotic proteins.[31]

Objective : To measure mitochondrial outer membrane permeabilization in response to a panel of BH3 domain peptides.

Materials :

-

Cells of interest (suspension or adherent).

-

Permeabilization agent (e.g., digitonin).[32]

-

Mannitol Experimental Buffer (MEB).[31]

-

Panel of synthetic BH3 peptides (e.g., BIM, BID, BAD, NOXA, PUMA).[32][33]

-

Mitochondrial potential-sensitive dye (e.g., JC-1) or antibodies for flow cytometry (e.g., anti-cytochrome c).[31]

-

Plate reader or flow cytometer.

Procedure :

-

Harvest cells and resuspend them in MEB.

-

Add the cell suspension to a multi-well plate.

-

Add the panel of BH3 peptides at various concentrations to different wells. Include a no-peptide control and a positive control (e.g., alamethicin).

-

Add the permeabilizing agent (e.g., digitonin) to selectively permeabilize the plasma membrane, leaving mitochondrial membranes intact.

-

Incubate for a set time (e.g., 60 minutes) at room temperature.[34]

-

Measure MOMP. This can be done by:

-

Analysis : The degree of MOMP caused by each peptide reveals the cell's apoptotic priming. For example, high sensitivity to the BIM peptide indicates the cell is highly primed for apoptosis. Sensitivity to specific "sensitizer" peptides like BAD (inhibits Bcl-2, Bcl-xL) or NOXA (inhibits Mcl-1) reveals dependence on those specific anti-apoptotic proteins for survival.[32]

Conclusion and Therapeutic Implications

The cleavage of Bid and subsequent exposure of its BH3 domain represent a critical control point in apoptosis. As a sentinel for protease-mediated death signals, it effectively links extrinsic death receptor signaling to the mitochondrial executioner pathway.[11] A thorough understanding of this mechanism is vital for drug development. Strategies aimed at mimicking the action of the tBid BH3 domain (BH3 mimetics) are a promising avenue for cancer therapy, as they can selectively trigger apoptosis in cancer cells that are "primed for death." Conversely, inhibiting Bid cleavage or tBid function could offer therapeutic benefits in diseases characterized by excessive apoptosis, such as ischemia-reperfusion injury. The detailed protocols and mechanistic insights provided in this guide serve as a foundational resource for researchers working to modulate this pivotal apoptotic pathway.

References

- 1. Apoptosis induction by Bid requires unconventional ubiquitination and degradation of its N-terminal fragment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cleavage by Caspase 8 and Mitochondrial Membrane Association Activate the BH3-only Protein Bid during TRAIL-induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. Cleavage of BID by caspase 8 mediates the mitochondrial damage in the Fas pathway of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Post-translational modification of Bid has differential effects on its susceptibility to cleavage by caspase 8 or caspase 3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structural Insights of tBid, the Caspase-8-activated Bid, and Its BH3 Domain - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Caspase-2 Cleavage of BID Is a Critical Apoptotic Signal Downstream of Endoplasmic Reticulum Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Caspase-2 cleavage of BID is a critical apoptotic signal downstream of endoplasmic reticulum stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. tBid undergoes multiple conformational changes at the membrane required for Bax activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The interaction between tBid and cardiolipin or monolysocardiolipin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. aacrjournals.org [aacrjournals.org]

- 14. tBid interaction with cardiolipin primarily orchestrates mitochondrial dysfunctions and subsequently activates Bax and Bak - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. molbiolcell.org [molbiolcell.org]

- 16. researchgate.net [researchgate.net]

- 17. Stepwise Activation of BAX and BAK by tBID, BIM, and PUMA Initiates Mitochondrial Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Stepwise activation of BAX and BAK by tBID, BIM, and PUMA initiates mitochondrial apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. stepwise-activation-of-bax-and-bak-by-tbid-bim-and-puma-initiates-mitochondrial-apoptosis - Ask this paper | Bohrium [bohrium.com]

- 21. BCL‐2‐family protein tBID can act as a BAX‐like effector of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Recombinant Mouse Bcl-xL Cytochrome c Release Assay: R&D Systems [rndsystems.com]

- 24. Mapping the interaction of pro-apoptotic tBID with pro-survival BCL-XL - PMC [pmc.ncbi.nlm.nih.gov]

- 25. ashpublications.org [ashpublications.org]

- 26. Caspase-2–induced Apoptosis Requires Bid Cleavage: A Physiological Role for Bid in Heat Shock–induced Death - PMC [pmc.ncbi.nlm.nih.gov]

- 27. docs.abcam.com [docs.abcam.com]

- 28. fbri.vtc.vt.edu [fbri.vtc.vt.edu]

- 29. Isolation of Pure Mitochondria from Rat Kidneys and Western Blot of Mitochondrial Respiratory Chain Complexes [bio-protocol.org]

- 30. Analysis of Cytochrome c Release by Immunocytochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. labs.dana-farber.org [labs.dana-farber.org]

- 32. content.sph.harvard.edu [content.sph.harvard.edu]

- 33. labs.dana-farber.org [labs.dana-farber.org]

- 34. Conducting Dynamic BH3 Profiling Adapted From Letai Lab [protocols.io]

Therapeutic Potential of Bid BH3 Mimetics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The BH3 interacting-domain death agonist (Bid) protein is a crucial sentinel in the landscape of apoptosis, or programmed cell death. As a "BH3-only" member of the Bcl-2 protein family, Bid plays a pivotal role in linking extrinsic death receptor signaling to the intrinsic mitochondrial pathway of apoptosis. Consequently, small molecules that mimic the BH3 domain of Bid—termed Bid BH3 mimetics—represent a promising therapeutic strategy for cancers that have become resistant to apoptosis. This technical guide provides an in-depth overview of the therapeutic potential of Bid BH3 mimetics, including their mechanism of action, preclinical data, and detailed experimental protocols for their evaluation.

The Role of Bid in Apoptosis

Bid is a pro-apoptotic signaling molecule that acts as a key regulator of mitochondrial outer membrane permeability.[1] In its inactive state, Bid resides in the cytoplasm. Upon receiving an apoptotic signal, such as the activation of death receptors like Fas or TNFR1, caspase-8 is activated and cleaves Bid into a truncated form, tBid.[1][2] This activated tBid translocates to the mitochondria, where it directly engages and activates the pro-apoptotic effector proteins Bak and Bax.[3] The activation of Bak and Bax leads to their oligomerization and the formation of pores in the outer mitochondrial membrane, resulting in the release of cytochrome c and other pro-apoptotic factors into the cytoplasm, ultimately leading to caspase activation and cell death.[3]